Product packaging for OTS964(Cat. No.:CAS No. 1338542-14-5)

OTS964

Cat. No.: B593273
CAS No.: 1338542-14-5
M. Wt: 392.5
InChI Key: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
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Description

Historical Context of Kinase Inhibitor Development

The landscape of drug discovery has been profoundly shaped by the development of kinase inhibitors over the past three decades. scielo.br The recognition of protein kinases as crucial regulators of cellular processes and their implication in various diseases, including cancer, emerged in the early 1980s. scielo.br This understanding spurred efforts to develop therapeutic agents that could modulate kinase activity. The approval of early inhibitors like imatinib (B729) marked a significant shift towards rationally designed small molecules targeting specific kinases, paving the way for numerous subsequent approvals in oncology and other disease areas. scielo.brmdpi.comnih.gov Despite the successes, challenges such as achieving selectivity and overcoming resistance mechanisms persist, driving ongoing research into novel kinase inhibitors. mdpi.comresearchgate.netnih.gov

Discovery and Initial Characterization of OTS964

This compound is a chemical compound that was identified through extensive research programs focused on discovering potent kinase inhibitors. The process involved screening large libraries of compounds and synthesizing derivatives to optimize their inhibitory properties. uchicagomedicine.org Chemically, this compound is known as (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one, possessing a molecular formula of C₂₂H₂₂N₂O₂S and a molecular weight of 378.49. akrivisbio.com Initial characterization highlighted its potency and selectivity against specific kinase targets. medchemexpress.comselleckchem.com

Evolution of Primary Target Identification for this compound

The understanding of which kinase is the primary target of this compound has evolved over time, reflecting the iterative nature of scientific discovery and the complexities of drug-target interactions.

Early academic research into this compound primarily focused on its activity as an inhibitor of T-lymphokine-activated killer cell-originated protein kinase, also known as PBK or TOPK. medchemexpress.comselleckchem.comnih.gov TOPK was identified as a promising target in cancer therapy due to its elevated expression in numerous human cancers and limited presence in normal adult tissues. oncotherapy.co.jp Studies indicated that this compound potently inhibited TOPK, with reported IC₅₀ values around 28 nM. medchemexpress.comselleckchem.com Research demonstrated that this inhibition could suppress the proliferation of various cancer cell lines and lead to significant tumor regression in preclinical models, often linked to inducing defects in cytokinesis and subsequent apoptosis in cancer cells. uchicagomedicine.orgoncotherapy.co.jp

More recent research has revealed that this compound also acts as a potent inhibitor of Cyclin-Dependent Kinase 11 (CDK11). themarkfoundation.orgnih.gov CDK11 is a member of the CDK family involved in essential cellular processes, including cell cycle progression, transcription, and RNA splicing. themarkfoundation.orgnih.govresearchgate.net Although CDK family members are well-established cancer targets, CDK11 has been less extensively studied, and selective inhibitors have been limited. themarkfoundation.org

Studies have shown that this compound inhibits CDK11, with a reported Kd value of 40 nM for binding to CDK11B. medchemexpress.comselleckchem.com This finding suggested that CDK11 inhibition might contribute significantly to this compound's anti-tumor effects. Research utilizing this compound has provided valuable insights into the biological roles of CDK11 and its potential as a therapeutic target in certain cancers, such as triple-negative breast cancer and melanoma. themarkfoundation.org Structural studies have further explored the interaction between this compound and the CDK11 kinase domain, revealing that this compound binds to CDK11 in an active-like conformation. nih.gov The identification of CDK11 as a key target, alongside TOPK, highlights the potential for compounds like this compound to exert their effects through modulating multiple kinase activities. biorxiv.org

Key inhibition data for this compound include:

Target KinaseInhibition MetricValue
TOPKIC₅₀28 nM medchemexpress.comselleckchem.com
CDK11Kd (CDK11B)40 nM medchemexpress.comselleckchem.com

Significance of Dual or Primary Kinase Inhibition in Oncological Research

The investigation into compounds that exhibit dual or primary kinase inhibition, such as this compound, is of considerable importance in oncological research. Kinases play critical roles in driving tumor growth, survival, and metastasis. plos.org While targeting a single oncogenic kinase has proven effective in many cases, the ability of cancer cells to adapt and develop resistance often limits the long-term efficacy of such approaches. researchgate.net

Dual or multi-targeted kinase inhibitors offer a promising strategy to circumvent resistance and enhance therapeutic outcomes by simultaneously blocking multiple pro-survival pathways or inhibiting kinases involved in compensatory mechanisms. plos.orgacs.org The rational design of inhibitors that target a specific combination of kinases relevant to a particular cancer type is an active area of investigation. plos.orgacs.orgplos.org The study of this compound, with its inhibitory activity against both TOPK and CDK11, serves as an example of how compounds affecting multiple kinase targets can provide valuable insights into cancer biology and hold potential for the development of more effective therapeutic strategies.

Properties

CAS No.

1338542-14-5

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1

Synonyms

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Origin of Product

United States

Molecular Mechanisms of Ots964 Action in Cellular Systems

TOPK-Dependent Mechanisms of Action

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a significant role in the proliferation of various human cancers. medchemexpress.eunih.gov Its elevated expression in numerous tumor types and limited presence in healthy adult tissues make it a compelling target for therapeutic intervention. oncotherapy.co.jpresearchgate.net

Downstream Cellular Effects on Mitosis

Inhibition of TOPK by OTS964 leads to critical disruptions in the process of cell division, specifically during mitosis.

A notable consequence of this compound-mediated TOPK inhibition is the induction of defects in cytokinesis. nih.govoncotherapy.co.jpmedkoo.commedchemexpress.comcaymanchem.comselleckchem.comtargetmol.comaxonmedchem.comuchicago.eduresearchgate.net Cytokinesis, the final stage of cellular division, involves the physical separation of a cell into two daughter cells. This compound specifically blocks this process, preventing the successful completion of cell division. caymanchem.comaxonmedchem.com This results in cells that are unable to fully detach, maintaining a connection via an intercellular bridge. uchicago.edu

The inability of cancer cells to complete cytokinesis due to this compound treatment triggers apoptosis, a programmed cell death pathway. medchemexpress.eunih.govoncotherapy.co.jpmedkoo.comapexbt.comabmole.commedchemexpress.comcaymanchem.comselleckchem.comtargetmol.comaxonmedchem.comuchicago.eduresearchgate.netnih.govresearchgate.netnih.gov This induction of apoptosis is a direct outcome of the observed cytokinesis defects. medchemexpress.eunih.govmedkoo.comselleckchem.comuchicago.edu Studies have demonstrated that this compound increases cancer cell death and induces apoptosis in various cancer cell lines and in in vivo xenograft models. medchemexpress.eunih.govmedkoo.commedchemexpress.commedchemexpress.comcaymanchem.com Furthermore, this compound has been shown to increase the expression of LC3-II and decrease the expression of P62 in a dose-dependent manner, suggesting the activation of autophagy, a process that can be linked to cell death pathways. medchemexpress.eumedchemexpress.commedchemexpress.com

Modulation of TOPK-Related Signaling Cascades

TOPK is integrated into various signaling pathways that influence cellular processes such as growth, metastasis, drug resistance, and inflammation. researchgate.net While the precise extent to which this compound directly modulates all TOPK-related signaling cascades is an area of ongoing investigation, its inhibition of TOPK disrupts the kinase's central role within these complex networks. researchgate.net TOPK is known to interact with and be regulated by numerous upstream and downstream molecules. researchgate.net For example, TOPK's activity can be influenced by targets like MET, ALK, and EGFR, and its phosphorylation can lead to the activation of downstream pathways involved in tumor progression and resistance to therapy. researchgate.net By inhibiting TOPK, this compound interferes with these interconnected signaling events.

CDK11-Dependent Mechanisms of Action

Beyond its effects on TOPK, this compound is also recognized as a potent inhibitor of cyclin-dependent kinase 11 (CDK11). medchemexpress.eumedkoo.commedchemexpress.commedchemexpress.comselleckchem.commedchemexpress.com CDK11 is a kinase involved in diverse cellular functions, including transcription, RNA splicing, and cell cycle regulation. nih.govrcsb.org

This compound exhibits binding affinity for CDK11B, with a reported Kd of 40 nM. medchemexpress.eumedkoo.commedchemexpress.commedchemexpress.commedchemexpress.com Structural analysis, including the crystal structure of the CDK11 kinase domain in complex with this compound, reveals that this compound occupies the ATP binding pocket of CDK11. nih.govrcsb.org Binding of this compound appears to stabilize an active-like conformation of the CDK11 kinase domain, even in the absence of its cyclin partner. nih.gov

Recent research has illuminated a crucial role for CDK11 in the regulation of pre-mRNA splicing, a fundamental process for gene expression. researchgate.netnih.govceitec.euucl.ac.uk CDK11 is involved in the removal of introns from pre-mRNAs and interacts with and phosphorylates splicing factors such as SF3B1, RNPS1, and 9G8, thereby promoting spliceosome activation. researchgate.netnih.gov Studies have demonstrated that this compound inhibits the phosphorylation of SF3B1 and impedes spliceosome assembly at the B complex stage, effectively blocking spliceosome activation. nih.gov This disruption of splicing by this compound represents a significant mechanism of action mediated through CDK11 inhibition. nih.govceitec.euucl.ac.uk

Disruption of Pre-mRNA Splicing Processes

A key mechanism of action for this compound involves the disruption of pre-mRNA splicing. ceitec.eunih.govresearchgate.netnih.govnih.govbradleybiology.orgcuni.cz Pre-mRNA splicing is a fundamental process controlled by the spliceosome, a dynamic complex of RNA and proteins that removes introns from newly synthesized RNA. ciisb.orgnih.govnih.gov this compound's impact on splicing is primarily mediated through its inhibition of CDK11, which plays a central role in spliceosome assembly and regulation. ceitec.euciisb.orgnih.gov

Inhibition of Splicing Factor 3B Subunit 1 (SF3B1) Phosphorylation

CDK11 is responsible for phosphorylating threonine residues at the N-terminus of SF3B1, a core subunit of the U2 small nuclear ribonucleoprotein (snRNP) and a critical component of the spliceosome. ciisb.orgnih.govresearchgate.netnih.govkcl.ac.uk This phosphorylation event is essential for the association between SF3B1 and the U5 and U6 snRNAs in the activated spliceosome (Bact complex). ciisb.orgnih.govresearchgate.netnih.govkcl.ac.uk this compound effectively blocks this phosphorylation of SF3B1. ciisb.orgnih.govresearchgate.netnih.govkcl.ac.ukaacrjournals.org Inhibition of SF3B1 phosphorylation by this compound occurs rapidly, within minutes of treatment. ciisb.orgnih.gov

Blockage of Spliceosome Assembly at Specific Stages (e.g., B complex transition)

The inhibition of SF3B1 phosphorylation by this compound leads to a blockage in spliceosome assembly. ciisb.orgnih.govresearchgate.netnih.govresearchgate.net Specifically, this compound stalls the transition from the precatalytic B complex to the activated Bact spliceosome complex. ciisb.orgnih.govnih.govresearchgate.net This disruption in spliceosome maturation results in widespread intron retention and the accumulation of non-functional spliceosomes on pre-mRNAs and chromatin. ciisb.orgnih.govnih.gov This mechanism of blocking spliceosome assembly at the B complex stage is shared with other SF3B1 inhibitors, although the precise molecular interaction may differ. researchgate.netnih.gov

Influence on RNA Polymerase II-Mediated Transcription

Beyond its direct effects on splicing, this compound also influences RNA Polymerase II (RNAPII)-mediated transcription. nih.govwikipedia.org CDK11 is known to interact with RNAPII and is involved in the coordination between transcription and RNA processing. oncotarget.comaacrjournals.orgtandfonline.com While the precise mechanisms are still being elucidated, studies suggest that inhibitors targeting SF3B1 or the U2 snRNP complex, including this compound, can reciprocally affect RNAPII-mediated transcription. nih.gov This influence may involve alterations in the association between SF3B1 and RNAPII, potentially impacting transcriptional elongation and the inclusion of specific exons. ashpublications.org

Role of CDK11 in Cell Cycle Progression and Apoptosis Beyond Splicing

CDK11 plays crucial roles in various cellular processes beyond pre-mRNA splicing, including cell cycle progression, apoptosis, and neuronal function. mdpi.comoncotarget.comnih.govaacrjournals.orgtandfonline.com CDK11 is widely expressed and its functions are linked to the regulation of the cell cycle and the induction of apoptosis. oncotarget.comnih.govaacrjournals.orgtandfonline.com CDK11 null cells exhibit proliferative defects, mitotic arrest, and apoptosis, highlighting its critical role in cellular viability. oncotarget.com The larger isoform, CDK11p110, is particularly implicated in cell cycle functions and is highly expressed in cancer cells throughout the cell cycle. tandfonline.com Inhibition or suppression of CDK11 has been shown to induce cancer cell death and apoptosis in various tumor types. oncotarget.comnih.govaacrjournals.org For example, CDK11 knockdown has been shown to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. tandfonline.com this compound, as a CDK11 inhibitor, has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cells. aacrjournals.org This suggests that this compound's effects on cell cycle and apoptosis are, at least in part, mediated through its inhibition of CDK11.

Crosstalk and Synergistic Effects Between TOPK and CDK11 Inhibition by this compound

This compound is recognized as an inhibitor of both TOPK and CDK11. medchemexpress.commedkoo.commedchemexpress.comfishersci.atmedchemexpress.euimmunomart.com While initial research focused on its role as a TOPK inhibitor, its potent and selective inhibition of CDK11 is also well-established. immunomart.comceitec.eu Both TOPK and CDK11 are considered promising therapeutic targets in cancer. medchemexpress.eumdpi.comnih.govaacrjournals.orgtandfonline.com TOPK is highly expressed in many cancers and is involved in processes like cytokinesis and cell proliferation. medkoo.comselleckchem.commedchemexpress.eu CDK11 is also frequently overexpressed in tumors and plays critical roles in cell growth and proliferation. oncotarget.comnih.govaacrjournals.orgtandfonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound67448186
CDK111021
SF3B110278
TOPK5600

Data Tables

While specific quantitative data tables detailing research findings were not extensively present in the provided search snippets in a format easily extractable into interactive tables, the text describes several key findings that can be summarized:

Table 1: Key Binding and Inhibitory Data for this compound

TargetBinding Affinity (Kd)Inhibitory Concentration (IC50)Reference
TOPKNot specified28 nM medchemexpress.commedkoo.commedchemexpress.comselleckchem.comfishersci.atmedchemexpress.euimmunomart.com
CDK11B40 nMNot specified medchemexpress.commedkoo.commedchemexpress.comfishersci.atmedchemexpress.euimmunomart.com

Table 2: Cellular Effects of this compound Treatment

Cellular ProcessObserved EffectReference
SF3B1 PhosphorylationRapid inhibition ciisb.orgnih.govaacrjournals.org
Spliceosome AssemblyBlockage at B to Bact transition ciisb.orgnih.govnih.govresearchgate.net
Pre-mRNA SplicingSuppression, widespread intron retention, accumulation of non-functional spliceosomes ciisb.orgnih.govnih.govnih.gov
Cell Cycle ProgressionG2/M arrest tandfonline.comaacrjournals.org
Apoptosis InductionObserved in various cancer cells oncotarget.comnih.govaacrjournals.orgtandfonline.comaacrjournals.org
Cancer Cell ProliferationSuppression medchemexpress.commedchemexpress.com
Cancer Cell DeathIncrease medchemexpress.commedchemexpress.com
Autophagy (in glioma cells)Activation selleckchem.com
CytokinesisDefects (attributed to TOPK inhibition) medkoo.comselleckchem.commedchemexpress.eu

Other Identified or Implied Cellular Modulations

In addition to its effects on TOPK and CDK11, this compound has been observed to induce other significant cellular modulations, including the activation of autophagy in certain cancer cell types and the disruption of various oncogenic signaling pathways.

Autophagy Activation in Glioma Cells

Studies have demonstrated that this compound treatment can activate autophagy in glioma cells selleckchem.comfishersci.com. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins through lysosomal pathways nih.gov. Research suggests that TOPK, a primary target of this compound, can inhibit the initiation and progression of autophagy in glioma cells nih.govresearchgate.net. By inhibiting TOPK, this compound leads to an increase in the expression of LC3-II and a decrease in the expression of P62, both of which are markers associated with increased autophagy medchemexpress.commedchemexpress.comnih.govresearchgate.net. This effect has been observed to be dose-dependent in glioma cell lines such as Hs683 and H4 medchemexpress.commedchemexpress.comnih.govresearchgate.net. The induction of autophagy by TOPK inhibition through this compound has also been linked to increased sensitivity of glioma cells to temozolomide (B1682018) (TMZ) nih.gov.

Data illustrating the dose-dependent effect of this compound on autophagy markers in glioma cells:

Cell LineThis compound ConcentrationLC3-II ExpressionP62 ExpressionReference
Hs683IncreasingIncreasedDecreased medchemexpress.comnih.govresearchgate.net
H4IncreasingIncreasedDecreased medchemexpress.comnih.govresearchgate.net

Preclinical Efficacy and Biological Impact of Ots964 in Disease Models

In Vitro Efficacy in Cancer Cell Lines

OTS964 has been shown to exert potent, dose-dependent anti-proliferative effects on a variety of human cancer cell lines. Treatment with this compound leads to a significant reduction in cell viability and the induction of cell death, primarily through apoptosis. nih.gov The mechanism underlying this effect is linked to the inhibition of T-LAK cell-originated protein kinase (TOPK), which plays a crucial role in mitosis. nih.gov Inhibition of TOPK by this compound leads to defects in cytokinesis, the final stage of cell division, ultimately resulting in programmed cell death. nih.govuchicago.edu

In time-lapse imaging studies of T47D breast cancer cells, treatment with this compound was observed to cause cytokinesis defects followed by apoptosis. selleckchem.com This process is characterized by the appearance of an intercellular bridge, indicating impaired cell division, followed by the death of the cancer cell. uchicago.edu Furthermore, this compound has been shown to suppress cancer cell proliferation and increase cancer cell death in LU-99 lung cancer cells at nanomolar concentrations. medchemexpress.com In glioma cells, this compound treatment has been observed to activate autophagy. selleckchem.com Studies in Hs683 and H4 glioma cell lines showed that this compound increases the expression of LC3-II and decreases the expression of P62 in a dose-dependent manner, further indicating the induction of autophagy. medchemexpress.comcancer-research-network.com

The anti-proliferative activity of this compound has been quantified across a panel of cancer cell lines, demonstrating its broad-spectrum efficacy. For instance, this compound significantly inhibited the growth of breast cancer cell lines MCF-7 and MDA-MB-231 in a dose-dependent manner, with IC50 values of 143.0 nM and 138.0 nM, respectively. researchgate.net Similarly, in ovarian cancer cell lines, this compound demonstrated significant growth-inhibitory effects with IC50 values ranging from 14 to 110 nmol/L. biocrick.com

IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
LU-99Lung Cancer7.6
HepG2Liver Cancer19
DaudiBurkitt's Lymphoma25
A549Lung Cancer31
UM-UC-3Bladder Cancer32
HCT-116Colon Cancer33
MKN1Stomach Cancer38
MKN45Stomach Cancer39
22Rv1Prostate Cancer50
DU4475Breast Cancer53
T47DBreast Cancer72
MDA-MB-231Breast Cancer73
MCF-7Breast Cancer143.0
HT29Colon Cancer (TOPK-Negative)290

The anti-proliferative activity of this compound is significantly correlated with the expression of its target, TOPK. selleckchem.com Cancer cell lines with high levels of TOPK expression (TOPK-positive) are highly sensitive to this compound, exhibiting low IC50 values. selleckchem.combiocrick.com In contrast, cancer cells with low or no TOPK expression (TOPK-negative) are significantly less sensitive to the compound. selleckchem.com

For example, a panel of 13 TOPK-positive cancer cell lines, including those from lung, breast, and liver cancers, showed low IC50 values ranging from 7.6 nM to 73 nM. selleckchem.com In stark contrast, the TOPK-negative colon cancer cell line HT29 displayed a significantly weaker response, with an IC50 of 290 nM. selleckchem.combiocrick.com This differential effect underscores the target-specific action of this compound and suggests that TOPK expression could serve as a biomarker for predicting therapeutic response. selleckchem.com Although this compound has some inhibitory effects on Src family kinases, the response in cancer cells does not correlate with the expression of c-Src, Fyn, and Lyn, further supporting the TOPK-dependent growth inhibitory effects of this compound. selleckchem.com

Interestingly, while this compound can eliminate a substantial portion of GSC clones, some resistant clones may survive and regrow. nih.gov However, this resistance appears to be plastic, as recovered GSC clones that were initially resistant to this compound became sensitive to the compound again after a period of self-renewal. oncotarget.com This suggests a potential strategy for overcoming resistance through intermittent treatment schedules. nih.gov The heterogeneity within GSC populations, both in terms of their molecular profiles and their sensitivity to therapeutic agents, presents a significant challenge in the treatment of glioblastoma. nih.govmdpi.com

In addition to its cytotoxic effects, this compound has been shown to influence cellular differentiation. medchemexpress.comcancer-research-network.com Specifically, studies have indicated that this compound can enhance the differentiation of hematopoietic stem cells (HSCs) towards a megakaryocyte lineage. medchemexpress.comcancer-research-network.com This finding suggests that beyond its direct anti-cancer activity, this compound may also modulate the hematopoietic system.

In Vivo Efficacy in Xenograft Models

The in vitro efficacy of this compound has been successfully translated into significant anti-tumor activity in in vivo xenograft models of human cancer. nih.gov Both intravenous and oral administration of this compound have been shown to cause a dramatic reduction in tumor volume, and in many cases, complete tumor regression. uchicago.edumedchemexpress.comuchicagomedicine.org

In a xenograft model using the highly aggressive LU-99 human lung cancer cell line, intravenous administration of a liposomal formulation of this compound led to rapid and sustained tumor shrinkage, even after treatment was discontinued. uchicago.eduuchicagomedicine.org In five out of six mice, the tumors completely disappeared. uchicago.eduuchicagomedicine.org Similarly, oral administration of this compound in mice bearing LU-99 tumors also resulted in complete tumor regression in all treated animals. uchicago.edumedchemexpress.comuchicagomedicine.org The potent in vivo anti-tumor effect of this compound, leading to the complete eradication of established tumors, is a rare and promising finding in preclinical cancer research. uchicago.eduuchicagomedicine.org The mechanism of action in vivo mirrors that observed in vitro, with the inhibition of TOPK leading to cytokinesis defects and subsequent apoptosis of cancer cells. nih.gov

In Vivo Efficacy of this compound in LU-99 Xenograft Model

Administration RouteOutcomeReference
Intravenous (Liposomal)Complete tumor regression in 5 out of 6 mice. uchicago.eduuchicagomedicine.org
OralComplete tumor regression in all 6 mice. uchicago.eduuchicagomedicine.org

Evaluation in Specific Cancer Xenograft Models (e.g., lung cancer, glioblastoma, myeloma)

The preclinical efficacy of this compound has been demonstrated across various human cancer xenograft models, showing significant antitumor activity.

Lung Cancer: In studies using mice with transplanted aggressive human lung tumors (LU-99), this compound demonstrated a remarkable ability to eradicate cancer. uchicagomedicine.orguchicago.edu When tumors were allowed to grow to a significant size, treatment with this compound led to rapid and continued shrinkage, even after the treatment period concluded. uchicagomedicine.orguchicago.edu In multiple experiments, the compound resulted in the complete regression of these established tumors. uchicagomedicine.orguchicago.edu This potent effect is linked to the drug's mechanism of inhibiting T-LAK cell-originated protein kinase (TOPK), which leads to defects in cytokinesis and subsequent cancer cell apoptosis. nih.gov

Glioblastoma: The evaluation of this compound in glioblastoma models has included the development of a radiolabeled version of the compound, [18F]FE-OTS964, for use in positron emission tomography (PET) imaging. nih.gov In vivo PET imaging in mice with U87 glioblastoma xenografts confirmed that the tracer successfully accumulates in the tumor. nih.gov This demonstrates that this compound can reach and bind to its target within the glioblastoma tumor environment, a crucial factor for therapeutic efficacy. nih.gov

Myeloma: In a preclinical mouse xenograft model of aggressive multiple myeloma, orally administered this compound was found to be well tolerated and effective in controlling tumor growth. nih.govnih.gov The treatment resulted in a significant reduction in tumor size, ranging from 48% to 81%, compared to the control group. nih.govnih.gov These findings highlight the potent anti-myeloma activity of targeting the TOPK pathway with this compound. nih.gov

Table 1: Efficacy of this compound in Specific Cancer Xenograft Models

Cancer Type Xenograft Model Key Research Findings
Lung Cancer LU-99 Caused rapid and complete tumor regression in the majority of treated mice. uchicagomedicine.orguchicago.edu Tumors continued to shrink even after treatment cessation. uchicagomedicine.org
Glioblastoma U87 A radiolabeled form of this compound ([18F]FE-OTS964) showed significant tumor uptake in PET imaging studies. nih.gov

| Myeloma | H929 | Resulted in a 48%-81% reduction in tumor size compared to controls in an aggressive xenograft model. nih.govnih.gov |

Impact of Formulation on Preclinical Antitumor Activity in Animal Models

The formulation of this compound has a critical impact on its preclinical profile, particularly in balancing antitumor efficacy with compound-related side effects. nih.gov While administration of the free, unformulated compound demonstrated potent anticancer effects, it was also associated with hematopoietic adverse reactions. nih.govselleckchem.com

To address this, a liposomal formulation of this compound was developed. nih.govnih.gov Encapsulating this compound within liposomes—microscopic bubbles similar to a cell membrane—was found to mitigate the hematopoietic effects observed with the free drug. uchicago.edunih.gov This improved formulation did not compromise the compound's potent antitumor activity. nih.govselleckchem.com

In xenograft models of human lung cancer, the liposomal this compound formulation was highly effective, leading to the complete regression of established tumors without the adverse reactions seen with the free compound. uchicago.edunih.gov The anticancer effectiveness of the liposomal formulation was found to be similar to that of the oral administration of the free drug, suggesting that encapsulation is a viable strategy to improve the therapeutic window of the compound. selleckchem.com This development has positioned the liposomal formulation of this compound as a lead candidate for further clinical exploration. nih.govresearchgate.net

Table 2: Comparison of this compound Formulations in the LU-99 Lung Cancer Xenograft Model

Formulation Preclinical Antitumor Activity
Free this compound Demonstrated effective tumor regression when administered orally. uchicagomedicine.orguchicago.edu Associated with hematopoietic adverse reactions. nih.gov

| Liposomal this compound | Caused complete regression of transplanted tumors when administered intravenously. uchicago.edunih.gov The liposomal delivery eliminated the hematopoietic toxicity observed with the free form. uchicago.edu |


This compound is a chemical compound that has been investigated for its potential therapeutic applications, particularly as a T-LAK cell-originated protein kinase (TOPK) inhibitor. Preclinical studies have revealed that the efficacy of this compound can be significantly impacted by mechanisms of drug resistance, notably those mediated by ATP-binding cassette (ABC) transporters. frontiersin.orgnih.govaacrjournals.orgstjohns.edu

Mechanisms of Resistance to this compound in Preclinical Settings

Multidrug resistance (MDR) is a significant challenge in cancer therapy, and the overexpression of ABC transporters is a well-established mechanism contributing to this phenomenon. aacrjournals.orgstjohns.edufrontiersin.org Preclinical research indicates that this compound is susceptible to MDR mediated by certain ABC transporters. frontiersin.orgnih.govaacrjournals.orgstjohns.edu

ATP-Binding Cassette (ABC) Transporter-Mediated Resistance

ABC transporters are membrane proteins that utilize ATP hydrolysis to efflux a wide range of substrates, including many anticancer drugs, from cells. frontiersin.orgresearchgate.net This active transport can lead to reduced intracellular drug concentrations, thereby diminishing the effectiveness of the therapeutic agent. Both ABCG2 and ABCB1 have been implicated in the preclinical resistance to this compound. stjohns.edu

Role of ABCG2 (Breast Cancer Resistance Protein/BCRP) in this compound Efflux

ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter highly expressed in various tissues and often upregulated in cancer cells, contributing to MDR. frontiersin.orgplos.orgsemanticscholar.org Studies have shown that overexpression of ABCG2 limits the effectiveness of this compound in drug-resistant and gene-transfected cell lines. frontiersin.orgnih.govaacrjournals.orgstjohns.edu Conversely, inhibition of ABCG2 has been shown to re-sensitize cells to this compound. frontiersin.orgaacrjournals.orgstjohns.edu

Computational molecular docking analyses, combined with ATPase assays, suggest that this compound interacts with the drug-binding pocket of the ABCG2 protein. frontiersin.orgnih.govaacrjournals.orgresearcher.lifedntb.gov.uafrontiersin.orgresearchgate.net These studies indicate that this compound exhibits substrate-like behaviors with respect to ABCG2. frontiersin.orgnih.govaacrjournals.orgresearcher.lifedntb.gov.uafrontiersin.orgresearchgate.net Molecular docking simulations using the structure of mitoxantrone-bound ABCG2 have shown that this compound can dock into the substrate-binding site. frontiersin.org Specific amino acid residues within the hydrophobic cavity of ABCG2, such as Phe431, Phe432, Phe439 (chain A), Val442, Phe439, Phe432, and Phe405 (chain B), are suggested to be involved in the positioning and stabilization of this compound. frontiersin.org

This compound has been shown to stimulate the ATPase activity of ABCG2 in a concentration-dependent manner in preclinical settings. frontiersin.orgnih.govaacrjournals.orgresearcher.lifedntb.gov.uafrontiersin.org This stimulation of ATP hydrolysis is generally coupled to the transport function of ABC transporters, further supporting the notion that this compound is an ABCG2 substrate. researchgate.net The stimulated ATPase activity can be antagonized by verified ABCG2 ATPase inhibitors. aacrjournals.orgresearcher.life

Beyond being a potential substrate, this compound has also been observed to upregulate both ABCG2 protein and mRNA expression levels in preclinical models. aacrjournals.orgresearcher.life This increased expression of the transporter can lead to enhanced resistance to ABCG2 substrate-drugs, including potentially this compound itself. aacrjournals.orgresearcher.lifefrontiersin.org While some studies observed no significant change in ABCG2 expression at lower concentrations of this compound (5 nM), higher concentrations (40 nM) were shown to increase ABCG2 expression levels in cells expressing wild-type and R482G-mutant ABCG2. frontiersin.org

Variations in the ABCG2 gene, particularly at amino acid 482 (e.g., R482G and R482T mutations), are known to affect the substrate specificity and function of the transporter. frontiersin.orgfrontiersin.org Studies using gene-transfected cell lines expressing wild-type (R482) or mutant (R482T or R482G) ABCG2 have shown different responses to this compound. frontiersin.org The cytotoxicity of this compound was limited in cells overexpressing both wild-type and mutant ABCG2, suggesting that these variants can mediate resistance to this compound. frontiersin.org

Role of ABCB1 (P-glycoprotein/MDR1) in this compound Efflux

Mechanisms of Resistance to Ots964 in Preclinical Settings

Intrinsic and Acquired Resistance Mechanisms

Resistance to this compound in preclinical models can be either intrinsic (pre-existing within the cancer cell population) or acquired (developing over time upon exposure to the compound). Studies have identified specific mechanisms contributing to both types of resistance.

One notable mechanism of resistance to this compound involves its interaction with ATP-binding cassette (ABC) transporters, particularly ABCG2 and ABCB1. This compound has been found to be susceptible to ABCG2-mediated drug resistance frontiersin.orgdntb.gov.ua. Cancer cells overexpressing ABCG2 show limited sensitivity to this compound frontiersin.orgdntb.gov.ua. Inhibiting ABCG2 can re-sensitize these cells to this compound frontiersin.orgdntb.gov.ua. Mechanistic studies suggest that this compound can inhibit the efflux function mediated by ABCG2 and may also upregulate ABCG2 protein expression, potentially enhancing resistance to other ABCG2 substrate drugs frontiersin.orgdntb.gov.ua. The compound appears to interact with the drug-binding pocket of ABCG2 and exhibits substrate-like behaviors, stimulating ABCG2 ATPase activity in a concentration-dependent manner frontiersin.orgdntb.gov.ua.

Similarly, resistance mediated by ABCB1-dependent transport function has also been observed in preclinical studies researchgate.netresearchgate.net. Overexpression of ABCB1 significantly reduces the sensitivity of both drug-selected and gene-transfected cells to this compound researchgate.netresearchgate.net. This resistance can be counteracted by known ABCB1 inhibitors researchgate.netresearchgate.net. This compound has been shown to stimulate ABCB1 ATPase activity and can dock into the substrate-binding site of human ABCB1 protein researchgate.netresearchgate.net.

Interestingly, some research suggests that the primary target of this compound might not be TOPK in all contexts. A genetic target-deconvolution study proposed that this compound is a potent inhibitor of cyclin-dependent kinase CDK11, and its anticancer activity might stem from CDK11 inhibition, with some cancer types being dependent on CDK11 expression nih.govcancer.govmedchemexpress.com. This finding could have implications for understanding resistance mechanisms if resistance arises from alterations in CDK11 or related pathways rather than solely TOPK.

Adaptive Cellular Responses to Kinase Inhibition

Cancer cells can develop adaptive responses to targeted kinase inhibitors, allowing them to survive and proliferate despite the inhibition of the intended target. While specific adaptive responses to this compound as a TOPK inhibitor are not extensively detailed in the provided search results beyond the ABC transporter mechanisms, the general principle of adaptive responses in the context of kinase inhibition involves the activation of compensatory signaling pathways or alterations in downstream effectors that bypass the blocked pathway researchgate.net.

For instance, while this compound was initially characterized as a TOPK inhibitor, its potential activity against CDK11 nih.govcancer.govmedchemexpress.com suggests that adaptive responses could involve alterations in cell cycle control or other processes regulated by CDK11. Further research would be needed to fully elucidate the spectrum of adaptive cellular responses specifically triggered by this compound in different cancer types.

Intra-clonal Heterogeneity and Resistance Phenotypes within Cancer Cell Populations

Intra-clonal heterogeneity, the variation among cells within a single tumor or cancer cell population, plays a crucial role in the development of drug resistance nih.govresearchgate.netoaepublish.com. This heterogeneity means that within a seemingly uniform population, there may exist rare subclones that are intrinsically less sensitive to a particular drug nih.govoaepublish.com. Upon exposure to the drug, the sensitive cells are eliminated, leading to the selective enrichment of these pre-existing resistant subclones, which can then proliferate and cause disease progression nih.govoaepublish.com.

Studies on glioma stem cell (GSC) populations have demonstrated the impact of intra-clonal heterogeneity on resistance to this compound oncotarget.comoncotarget.com. GSC populations exhibit heterogeneity in their sensitivity and resistance to this compound oncotarget.comoncotarget.com. Even after treatment with this compound, resistant GSC clones can survive and regrow, contributing to the recovery and expansion of the population oncotarget.comoncotarget.com. This suggests that pre-existing resistant subclones within the heterogeneous GSC population are selected for by this compound treatment oncotarget.com. The ability of these resistant clones to survive long-term and maintain growth indicates that intra-clonal heterogeneity is a significant factor in limiting the efficacy of this compound in these models oncotarget.comoncotarget.com.

The presence of intra-tumoral heterogeneity increases the likelihood of malignant cells surviving targeted therapies nih.gov. This heterogeneity can arise from genetic and epigenetic changes during tumor growth, leading to variations in drug response among different cell subsets nih.gov.

Advanced Research Methodologies and Investigative Tools for Ots964 Studies

Molecular Biology Techniques

Molecular biology techniques are crucial for dissecting the interactions of OTS964 with its cellular targets and the downstream consequences of these interactions at the genetic and protein levels.

Gene Silencing and Editing (e.g., siRNA, CRISPR-mediated CDK11 ablation)

Gene silencing and editing techniques, such as small interfering RNA (siRNA) and CRISPR-Cas9, are employed to study the functional roles of proteins targeted by this compound and to validate the compound's on-target effects. For instance, CRISPR-mediated ablation of CDK11 has been used to investigate the cellular effects of CDK11 inhibition and to determine if this compound phenocopies the effects of genetic CDK11 depletion. medkoo.comnih.govaaas.org Studies have shown that while transducing cancer cells with guide RNAs specific for either CDK11A or CDK11B resulted in minimal dropout in cell competition assays, guides designed to recognize both isoforms led to substantial dropout in various cell lines, including pancreatic and triple-negative breast cancer cells. medkoo.comnih.govaaas.org This suggests that CDK11 function is required for mitotic progression, and this compound treatment can lead to G2/M accumulation, similar to the effect of pan-CDK11 guides. medkoo.com CRISPR/siRNA-based silencing has also been used to analyze synergistic drug matrices and drug target efficacy, indicating that this compound is a potential inhibitor of CDK11 in triple-negative breast cancer and highlighting the dependence of multiple carcinomas on CDK11. nih.gov

Gene and Protein Expression Analysis (e.g., LC3-II, P62, STAT5, ABCG2 mRNA/protein)

Analyzing gene and protein expression levels provides insights into how this compound affects cellular pathways. Techniques such as Western blot and RT-PCR are commonly used. For example, Western blot analysis has been utilized to examine the protein levels of TOPK and FOXM1 in ovarian cancer cell lines treated with TOPK inhibitors, including this compound. aacrjournals.org Studies have also investigated the effect of this compound on the expression of autophagy markers like LC3-II and P62. medchemexpress.comselleckchem.com Treatment with this compound has been shown to increase the expression of LC3-II and decrease the expression of P62 in a dose-dependent manner in certain cancer cells. medchemexpress.comselleckchem.com Furthermore, research has demonstrated that this compound can upregulate the protein expression of ABCG2, an ATP-binding cassette transporter associated with multidrug resistance. researchgate.netresearchgate.net This upregulation can lead to enhanced resistance to other drugs that are substrates of ABCG2. researchgate.netresearchgate.net

Kinase Activity Assays and Specificity Profiling

Kinase activity assays are fundamental to determining the inhibitory potency and selectivity of this compound against various kinases. These assays measure the ability of a kinase to phosphorylate a substrate and how this activity is affected by the presence of this compound. This compound was initially identified as a potent TOPK inhibitor with an IC50 value of 28 nM. biocrick.commedchemexpress.comselleckchem.com However, subsequent kinase profiling studies have revealed that this compound also potently inhibits CDK11. medchemexpress.commedkoo.comresearchgate.netchemicalprobes.org In vitro kinase assays have shown that this compound inhibits CDK11 with IC50 values in the range of 10-100 nM, consistent with a reported Kd of 40 nM for CDK11B. medchemexpress.comresearchgate.netchemicalprobes.orgmedchemexpress.com Selectivity profiling across a panel of kinases, such as the Eurofins panel of 412 human kinases, has demonstrated that this compound is a highly selective inhibitor of CDK11, with limited off-target effects at relevant concentrations. chemicalprobes.orgresearchgate.net While some inhibition of other kinases like TOPK, TYK2, PRK1, and CDK9 has been observed at higher concentrations, the potency against CDK11 is significantly greater. chemicalprobes.orgresearchgate.net ADP-Glo™ Kinase Assays are an example of a luminescent assay system used for measuring kinase activity and are well-suited for screening and selectivity profiling of compounds like this compound. promega.co.uk Crystal structures of CDK11 in complex with this compound have also been determined using X-RAY DIFFRACTION, providing structural insights into the binding mode and the basis for its specificity. rcsb.org

Cellular and In Vitro Assays

Cellular and in vitro assays are essential for evaluating the direct impact of this compound on live cells, including their growth, survival, and death.

Cell Viability and Proliferation Assays (e.g., IC50 determination)

Cell viability and proliferation assays are used to quantify the effect of this compound on the growth and survival of cancer cells. These assays often involve determining the half-maximum inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell growth by 50%. Various methods are employed, including colorimetric assays like the WST-1 assay and the CCK8 assay. medchemexpress.comoncotarget.commedchemexpress.com this compound has demonstrated potent growth inhibitory effects with low IC50 values in a variety of TOPK-positive cancer cell lines, including A549 (31 nM), LU-99 (7.6 nM), MDA-MB-231 (73 nM), and HepG2 (19 nM). biocrick.commedchemexpress.commedchemexpress.com In ovarian cancer cell lines, IC50 values for this compound ranged from 14 to 110 nmol/L. aacrjournals.orgscience.gov In contrast, its effect on TOPK-negative cells like HT29 is significantly weaker, with a higher IC50 value of 290 nM. biocrick.com Cell proliferation assays, such as those conducted on LU-99 cells, have shown that this compound at concentrations as low as 10 nM can suppress cancer cell proliferation. medchemexpress.commedchemexpress.com However, the efficacy of this compound can be limited in cancer cells overexpressing ABCG2, as demonstrated by cell viability assays comparing parental and resistant cell lines. researchgate.netresearchgate.netresearchgate.net

Apoptosis Detection Assays

Apoptosis detection assays are used to determine if this compound induces programmed cell death in cancer cells. These assays can detect various markers of apoptosis at different stages, including membrane alterations, caspase activation, and DNA fragmentation. nih.govsigmaaldrich.compromega.com.au Time-lapse imaging has shown that this compound treatment induces cytokinesis defects followed by apoptosis in cancer cells. biocrick.comuchicago.edu Assays such as Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, and assays for caspase activation (e.g., Caspase-Glo® Assays) or DNA fragmentation (e.g., TUNEL assay) are commonly used to confirm apoptosis induction. nih.govsigmaaldrich.compromega.com.aucaymanchem.com Studies have shown that this compound increases cancer cell death. medchemexpress.commedchemexpress.com

Assay TypePurposeExamples/Markers AnalyzedRelevant Findings with this compound
Gene Silencing and EditingStudy gene function, validate drug targetssiRNA, CRISPR-mediated CDK11 ablationCRISPR-mediated CDK11 ablation phenocopies this compound effects; CDK11 required for mitotic progression. medkoo.comnih.govaaas.orgnih.gov
Gene and Protein Expression AnalysisAssess impact on cellular pathwaysWestern blot, RT-PCR (LC3-II, P62, STAT5, ABCG2, TOPK, FOXM1)Increases LC3-II, decreases P62 expression; Upregulates ABCG2 protein expression. medchemexpress.comresearchgate.netaacrjournals.orgselleckchem.comresearchgate.net
Kinase Activity Assays and Specificity ProfilingDetermine inhibitory potency and selectivityIn vitro kinase assays, Kinome profiling, ADP-Glo™ AssayPotent inhibitor of TOPK (IC50=28 nM) and CDK11 (IC50 10-100 nM, Kd=40 nM); Highly selective for CDK11. biocrick.commedchemexpress.commedkoo.comresearchgate.netchemicalprobes.orgselleckchem.commedchemexpress.comresearchgate.netpromega.co.uk
Cell Viability and Proliferation AssaysQuantify effect on cell growth and survivalIC50 determination (WST-1, CCK8 assays)Low IC50 values in TOPK-positive cancer cells; Suppresses proliferation; Efficacy reduced in ABCG2-overexpressing cells. biocrick.commedchemexpress.comresearchgate.netaacrjournals.orgresearchgate.netoncotarget.commedchemexpress.comscience.govresearchgate.net
Apoptosis Detection AssaysDetermine induction of programmed cell deathAnnexin V, Caspase activation, DNA fragmentation (TUNEL)Induces cytokinesis defects followed by apoptosis; Increases cancer cell death. biocrick.commedchemexpress.commedchemexpress.comnih.govsigmaaldrich.compromega.com.auuchicago.educaymanchem.com

Live-Cell Imaging for Mitotic Processes (e.g., cytokinesis defects)

Live-cell imaging is a crucial tool for observing dynamic cellular processes in real-time, providing insights that are difficult to obtain from fixed-cell analysis nih.govplos.org. This technique is particularly valuable for studying the effects of compounds like this compound on mitosis, the process of cell division.

Studies utilizing live-cell imaging have demonstrated that treatment with this compound induces cytokinesis defects in cancer cells, such as T47D cells biocrick.comselleckchem.comuchicago.edu. Cytokinesis is the final stage of cell division, where the cytoplasm divides to form two daughter cells. Defects in this process can lead to the formation of multinucleated cells and ultimately trigger apoptosis, or programmed cell death biocrick.comselleckchem.comuchicago.edumedkoo.comresearchgate.net. Time-lapse imaging of T47D cells treated with this compound has shown the induction of irregular cell morphology and increased numbers of cells exhibiting intercellular bridges, a marker indicative of impaired cell division biocrick.com.

Furthermore, live-cell imaging experiments have been used to assess the impact of this compound on mitotic progression, revealing delayed nuclear envelope breakdown and slowed progression through mitosis at lower concentrations, while lethal concentrations can lead to G2 arrest before mitotic entry medkoo.commedkoo.comnih.gov. This highlights the utility of live-cell imaging in characterizing the specific points in the cell cycle affected by this compound. The technique allows for the identification and tracking of mitotic defects and the analysis of cell fate following treatment nih.govplos.org. Live-cell imaging has also been used to observe the behavior of proteins like Ikaros during mitosis in the presence of this compound, showing that the compound can prevent the eviction of Ikaros from metaphase chromosomes biorxiv.orgbiorxiv.org.

Cell Competition Assays

Cell competition assays are an experimental approach used to assess the relative proliferative capacity or fitness of different cell populations when cultured together. This method is particularly useful for evaluating the impact of genetic alterations or drug treatments on cell growth and survival in a mixed environment.

In the context of this compound research, cell competition assays have been employed to investigate the essentiality of its targets, particularly CDK11. Studies have shown that in cell competition assays, cancer cells in which both isoforms of CDK11 (CDK11A and CDK11B) were targeted using CRISPR-based methods exhibited substantial dropout across various cell lines, including pancreatic cancer and triple-negative breast cancer medkoo.commedkoo.comnih.gov. This suggests that CDK11 function is crucial for the proliferation and survival of these cancer cells medkoo.commedkoo.comnih.gov.

In Vivo Preclinical Models and Imaging

In vivo preclinical models, particularly murine xenograft models, are indispensable for evaluating the efficacy and pharmacokinetics of potential therapeutic agents like this compound in a complex biological system that mimics aspects of human cancer. Imaging techniques are often integrated into these studies to monitor tumor growth, biodistribution of the compound, and target engagement.

Establishment and Characterization of Murine Xenograft Models

Murine xenograft models are created by implanting human cancer cells or tumor tissue into immunodeficient mice. These models allow researchers to study tumor growth, metastasis, and response to therapy in a living organism.

Various studies have utilized murine xenograft models to assess the in vivo activity of this compound. For instance, LU-99 human lung cancer cells have been subcutaneously injected into mice to establish xenograft models biocrick.comselleckchem.commedkoo.commedkoo.com. Treatment with this compound in these models has demonstrated suppression of tumor growth and induction of apoptosis selleckchem.commedkoo.commedkoo.com. Complete tumor regression has been observed in some xenograft models treated with liposomal formulations of this compound selleckchem.comuchicago.edumedkoo.commedkoo.com.

Characterization of these models often involves monitoring tumor volume over time, assessing changes in cellular morphology and apoptosis within the tumors, and evaluating the expression of relevant biomarkers like phosphorylated histone H3 biocrick.com. Histopathological analysis can confirm that the xenograft tumors retain characteristics of the original human tumors nih.govembopress.org. The establishment and characterization of orthotopic xenograft models, where tumor cells are implanted in the corresponding organ in mice, can provide even more physiologically relevant models for studying tumor behavior and treatment response embopress.org.

Positron Emission Tomography (PET) Imaging with Radiotracers (e.g., [18F]FE-OTS964) for In Vivo Target Engagement

Positron Emission Tomography (PET) imaging is a non-invasive molecular imaging technique that can be used to visualize and quantify the distribution of radiolabeled compounds in living subjects. This is particularly useful for assessing the pharmacokinetics, biodistribution, and target engagement of therapeutic agents.

A radiolabeled derivative of this compound, [18F]FE-OTS964, has been developed for use in PET imaging to assess TOPK target engagement in vivo nih.govnih.govresearchgate.net. [18F]FE-OTS964 is produced through a two-step procedure using [18F]fluoroethyl p-toluenesulfonate as a prosthetic group nih.govnih.govresearchgate.net.

In vivo PET imaging and biodistribution analysis using [18F]FE-OTS964 have been successfully conducted in murine glioblastoma xenograft models nih.govnih.govresearchgate.net. These studies have shown tumor uptake of the radiotracer, which was significantly reduced when animals were co-injected with an excess blocking dose of a related compound, OTS541 nih.govnih.govresearchgate.net. This reduction in uptake in the presence of a competitor indicates specific binding to the target, TOPK, in the tumor tissue nih.govnih.govresearchgate.net.

The successful synthesis and validation of [18F]FE-OTS964 as a PET imaging agent represent a step towards using molecular imaging for patient identification, stratification, and disease monitoring in the context of TOPK inhibitor therapy nih.govnih.govresearchgate.net. PET imaging with radiotracers like [18F]FE-OTS964 allows for quantitative assessment of target engagement in vivo, providing valuable data for preclinical and potentially clinical studies.

RadiotracerTargetApplicationKey Finding (In Vivo)Citation
[18F]FE-OTS964TOPKIn vivo PET imaging in xenograft modelsDemonstrates tumor uptake and specific target engagement nih.govnih.govresearchgate.net

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in understanding the molecular interactions of this compound with its targets and other proteins, such as efflux transporters. These methods provide insights into binding mechanisms and can help predict potential off-target interactions.

Molecular Docking Simulations for Protein-Ligand Interactions (e.g., with ABCG2)

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a protein target. These simulations estimate the binding affinity and can provide detailed information about the interactions between the ligand and the amino acid residues in the protein's binding site biotechrep.irmdpi.comnih.gov.

Molecular docking simulations have been utilized to explore the interaction of this compound with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter protein frontiersin.orgresearchgate.netaacrjournals.orgresearchgate.netdntb.gov.uanih.gov. ABCG2 is an efflux pump that can contribute to multidrug resistance in cancer by transporting various drugs out of cells frontiersin.orgaacrjournals.orgresearchgate.netdntb.gov.uanih.gov.

In silico molecular docking studies using the atomic structure of mitoxantrone-bound ABCG2 (PDB: 6VXI) have shown that this compound can dock into the ABCG2 substrate-binding site frontiersin.org. The docking results suggest that this compound shares similar binding sites with known substrates for ABCG2 frontiersin.org. The simulations predict that this compound is positioned and stabilized in a hydrophobic cavity formed by specific amino acid residues within the ABCG2 binding pocket frontiersin.org.

Molecular docking, often combined with molecular dynamics simulations, helps to understand the dynamic nature of protein-ligand interactions and can improve the accuracy of binding predictions biotechrep.irmdpi.com. This is particularly important when considering protein flexibility, which is often not fully accounted for in traditional docking methods mdpi.com.

Protein TargetMethodKey Finding (In Silico)Citation
ABCG2Molecular Docking SimulationThis compound docks into the substrate-binding site with an affinity score of -8.4 kcal/mol. frontiersin.org
ABCG2Molecular Docking SimulationThis compound shares similar binding sites with known ABCG2 substrates. frontiersin.org
ABCG2Molecular Docking SimulationThis compound is stabilized in a hydrophobic cavity within the binding pocket. frontiersin.org

Structure-Guided Design Principles for Optimized Kinase Inhibitors

Structure-guided design plays a crucial role in the optimization of kinase inhibitors, including compounds like this compound. This approach leverages the three-dimensional structure of the kinase enzyme, often in complex with an inhibitor, to understand the binding interactions and inform the design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Initially identified as a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-Binding Kinase (PBK), with an IC₅₀ of 28 nM, this compound was later found to have significant off-target activity against Cyclin-Dependent Kinase 11 (CDK11). tbzmed.ac.irmedchemexpress.commedchemexpress.comnih.gov This off-target activity on CDK11 was subsequently shown to contribute significantly to its anti-cancer effects. figshare.com

Understanding the structural basis for this compound's interaction with both TOPK and CDK11 is key to applying structure-guided design principles for optimization. While this compound was developed to target TOPK, its potent inhibition of CDK11 highlights the importance of comprehensive kinase profiling and structural analysis to understand the full spectrum of a compound's activity. nih.govfigshare.com

The crystal structure of the CDK11 kinase domain bound to this compound has been determined at a resolution of 2.6 Å. nih.govebi.ac.ukresearchgate.netnih.gov This structure provides valuable insights into how this compound interacts with the CDK11 active site. Notably, despite the absence of a cyclin partner, CDK11 adopts an active-like conformation when bound to this compound. nih.govresearchgate.netnih.gov

Analysis of the co-crystal structure has allowed researchers to identify specific amino acid residues within the CDK11 kinase domain that are likely to contribute to the binding and specificity of this compound. nih.govresearchgate.netnih.gov These residues and their interactions with this compound provide a structural blueprint for rational design modifications aimed at enhancing selectivity for CDK11 over other kinases or potentially modifying activity against TOPK. Experimental techniques such as isothermal titration calorimetry (ITC) and cellular resistance assays have been used to assess the contribution of specific contact residues to this compound binding and specificity. researchgate.netnih.gov

The development of this compound from its precursor, OTS514 (IC₅₀ = 3 nM for TOPK), involved extensive structural optimization. tbzmed.ac.ir Although this compound exhibited slightly lower potency against TOPK (IC₅₀ = 28 nM) compared to OTS514, it demonstrated improved bioavailability. tbzmed.ac.ir This highlights a common trade-off in kinase inhibitor design where modifications to improve one property, such as bioavailability, might impact potency. Structure-guided design can help navigate these trade-offs by providing a visual understanding of how structural changes affect binding affinity and other relevant properties.

Structure-activity relationship (SAR) studies have been integral to the development of TOPK inhibitors, including the optimization leading to this compound. nih.govresearcher.life These studies explore how variations in the chemical structure of a compound influence its pharmacological activity. By correlating structural features with inhibitory potency and selectivity data, researchers can deduce design principles to guide the synthesis of new analogs with desired characteristics. Computational approaches, such as molecular docking and simulations, complement experimental SAR studies by predicting binding modes and affinities, further aiding in the design process. tbzmed.ac.irtandfonline.com

The flat configuration and high aromatic ring count of the fluorenone ring system present in related compounds have been recognized as features associated with kinase inhibitors, providing a basis for initial lead selection and optimization in some studies targeting TOPK. tbzmed.ac.ir

Key Findings Related to this compound Binding and Specificity:

this compound binds to the ATP binding pocket of CDK11. figshare.com

Binding of this compound promotes an active-like conformation in CDK11, even without cyclin. nih.govresearchgate.netnih.gov

Specific amino acid residues in the CDK11 kinase domain contribute to this compound specificity. nih.govresearchgate.netnih.gov

The unique xDFG motif of CDK11 influences this compound specificity over other CDKs. nih.govfigshare.com

Illustrative Data:

While specific detailed binding data (e.g., individual residue interaction energies) from the this compound-CDK11 crystal structure were not directly available in a tabular format from the search results, the reported IC₅₀ values for this compound against TOPK and its binding affinity (Kd) for CDK11 provide a comparative view of its potency against these two targets.

CompoundTargetIC₅₀ (nM)Kd (nM)
OTS514TOPK3-
This compoundTOPK28-
This compoundCDK11B-40

Note: IC₅₀ values represent the half-maximal inhibitory concentration, while Kd represents the dissociation constant, indicating binding affinity. tbzmed.ac.irmedchemexpress.commedchemexpress.com

Further optimization efforts could utilize the structural information to design analogs with altered interactions with key residues, aiming to improve the therapeutic profile of this compound or develop novel inhibitors targeting CDK11 or TOPK with enhanced specificity and reduced off-target effects. The challenges in developing selective CDK inhibitors due to the high conservation among family members underscore the value of detailed structural insights in identifying and exploiting subtle differences in kinase domains. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Ots964 Inhibition

Development of Novel OTS964 Analogues with Enhanced Selectivity and Reduced Resistance Profile

While this compound shows a degree of specificity for CDK11 compared to some other CDKs, the development of novel analogues with enhanced selectivity remains a critical area for future research. ceitec.eunih.gov Improved selectivity could potentially reduce off-target effects and enhance the therapeutic index. Additionally, addressing mechanisms of resistance is crucial for the long-term efficacy of this compound-based therapies.

Research has indicated that this compound is susceptible to drug resistance mediated by ATP-binding cassette (ABC) transporters, specifically ABCG2 and ABCB1. frontiersin.orgstjohns.eduresearchgate.netnih.govaacrjournals.orgresearchgate.net this compound interacts with these transporters, stimulating their ATPase activity and upregulating their expression, which leads to reduced intracellular drug accumulation and attenuated therapeutic effect in cancer cells overexpressing these transporters. frontiersin.orgstjohns.eduresearchgate.netnih.govaacrjournals.orgresearchgate.net

Future efforts should focus on designing this compound analogues that are less susceptible to efflux by ABC transporters. This could involve structural modifications to reduce transporter recognition or the development of prodrugs that are activated intracellularly. Understanding the specific interactions between this compound and the drug-binding pockets of ABCG2 and ABCB1 through computational modeling and experimental studies can guide the rational design of such analogues. frontiersin.orgstjohns.eduresearchgate.netnih.gov

Furthermore, investigating other potential resistance mechanisms, such as mutations in CDK11 or alterations in downstream signaling pathways, and developing strategies to overcome them is essential for the successful translation of this compound inhibition into clinical practice.

Exploration of Combination Therapy Strategies in Preclinical Models

Combining this compound with other therapeutic agents holds significant promise for enhancing anti-tumor efficacy and potentially overcoming resistance. Preclinical studies exploring various combination strategies are a key area of future research.

Synergy with Conventional Chemotherapeutics

Investigating the synergistic potential of this compound with conventional chemotherapeutic agents is a logical step. Combining drugs with different mechanisms of action can lead to enhanced cell killing and prevent the emergence of resistant clones. For instance, a combination therapy of temozolomide (B1682018) (TMZ), a conventional chemotherapeutic, and this compound has shown potential for long-term control of glioblastoma recurrence in preclinical models by reducing the size and suppressing the regrowth of glioma stem cell populations. oncotarget.comoncotarget.com This combination quickly reduced the size of glioma stem cell populations through efficient elimination of clones and continuously disturbed the growth of surviving resistant populations, leading to substantial long-term shrinkage. oncotarget.comoncotarget.com

Future research should explore combinations of this compound with other widely used chemotherapeutics in various cancer types, evaluating synergy in vitro and in vivo. Identifying the optimal drug combinations and scheduling will be crucial for clinical translation.

Combination with Other Targeted Therapies

Combining this compound with other targeted therapies that modulate complementary pathways involved in cancer cell growth, survival, or the tumor microenvironment could yield synergistic effects. Given CDK11's roles in transcription and splicing, combinations with inhibitors targeting other aspects of gene expression or protein synthesis could be explored. mdpi.comlongdom.orgmdpi.com Additionally, combining this compound with inhibitors of signaling pathways frequently dysregulated in cancer, such as MAPK or PI3K/Akt, warrants investigation. researchgate.net

Preclinical studies combining this compound with therapies targeting specific molecular alterations or dependencies in different cancer subtypes are needed to identify promising combinations for further development. For example, cancer cell lines harboring inactivating mutations in the tumor suppressor gene FBXW7 have shown increased sensitivity to this compound treatment, suggesting a potential combination strategy in such genetic contexts. nih.gov

Strategies to Overcome ABC Transporter-Mediated Resistance (e.g., co-administration with transporter inhibitors)

As highlighted earlier, ABC transporters, particularly ABCG2 and ABCB1, play a significant role in mediating resistance to this compound. frontiersin.orgstjohns.eduresearchgate.netnih.govaacrjournals.orgresearchgate.net A direct strategy to overcome this is the co-administration of this compound with known inhibitors of these transporters. Studies have shown that ABCG2 and ABCB1 inhibitors can re-sensitize cells overexpressing these transporters to this compound. frontiersin.orgstjohns.eduresearchgate.netnih.govresearchgate.net

Future research should focus on preclinical evaluation of combining this compound with clinically approved or investigational ABC transporter inhibitors to determine the efficacy and safety of such combinations in relevant cancer models displaying transporter-mediated resistance. Identifying the most effective transporter inhibitors and optimal dosing schedules for combination with this compound is crucial for clinical translation.

Here is a table summarizing the effect of ABC transporter inhibitors on this compound sensitivity in preclinical models:

ABC TransporterInhibitorEffect on this compound Sensitivity in Overexpressing CellsReference
ABCG2Ko143Re-sensitizes frontiersin.orgstjohns.eduresearchgate.netresearchgate.net
ABCB1VerapamilAntagonizes resistance stjohns.eduresearchgate.netresearchgate.net

Further Elucidation of CDK11's Broader Physiological and Pathophysiological Roles

While CDK11 is recognized for its roles in transcription, splicing, and cell cycle, a more comprehensive understanding of its broader physiological and pathophysiological functions is essential. mdpi.comlongdom.orgmdpi.comcancerbiomed.org CDK11 has been implicated in processes beyond cancer, including neuronal function and potentially neuroinflammation. mdpi.comlongdom.org

Further research is needed to fully delineate the diverse roles of CDK11 and its different isoforms in various cellular processes and tissue types. longdom.orgmdpi.com This knowledge will be critical for predicting and mitigating potential off-target toxicities of CDK11 inhibitors like this compound and for identifying new therapeutic opportunities beyond oncology. Understanding the specific functions of CDK11 in normal cells versus cancer cells could also inform the development of more selective inhibitors.

Investigation of Splicing Modulation as an Anti-tumor Immunomodulatory Strategy

Recent research has highlighted the critical role of RNA splicing dysregulation in cancer and its impact on various hallmarks of cancer, including immune evasion. nih.govbradleybiology.orgmdpi.com CDK11 has been shown to play a key role in RNA splicing, specifically in the assembly and activation of the spliceosome. ceitec.euucl.ac.ukceitec.eunih.gov this compound, by inhibiting CDK11, affects the splicing process. ceitec.euucl.ac.ukceitec.eunih.gov

This connection between CDK11 inhibition, splicing modulation, and cancer suggests a potential avenue for anti-tumor immunomodulation. Aberrant splicing can generate neoantigens or alter the expression of immunomodulatory proteins, influencing the interaction between tumor cells and the immune system. mdpi.com Modulating splicing through CDK11 inhibition with this compound could potentially impact the tumor microenvironment and enhance anti-tumor immune responses.

Future research should investigate how this compound-mediated splicing modulation affects the expression of immunomodulatory genes and the infiltration and activity of immune cells within the tumor microenvironment. mdpi.com Exploring combinations of this compound with immunotherapy agents, such as immune checkpoint inhibitors, could be a promising translational strategy. Understanding the specific splicing events regulated by CDK11 in different cancer types and their impact on immune recognition will be crucial for developing effective immunomodulatory strategies based on CDK11 inhibition.

Identification of Biomarkers for Response and Resistance to this compound Therapy in Preclinical Studies

Preclinical investigations into the chemical compound this compound, initially recognized as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), have begun to identify potential biomarkers that may predict response or resistance to this therapy. These studies are crucial for understanding the mechanisms underlying treatment outcomes and guiding future clinical applications.

A significant area of focus in preclinical research has been the role of ATP-binding cassette (ABC) transporters in mediating resistance to this compound. Studies have indicated that overexpression of ABC subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), can limit the effectiveness of this compound in cancer cells. akrivisbio.comfishersci.camims.com This suggests that ABCG2 expression levels could serve as a biomarker for predicting potential resistance to this compound therapy. Further preclinical evidence demonstrates that known inhibitors of ABCG2 have the capacity to re-sensitize ABCG2-overexpressing cells to this compound, highlighting the transporter's direct involvement in reducing intracellular drug accumulation. akrivisbio.comfishersci.camims.com Mechanistic studies have shown that this compound interacts with the drug-binding pocket of ABCG2 and stimulates its ATPase activity, indicative of substrate-like behavior that facilitates its efflux from the cell. akrivisbio.comfishersci.camims.com Moreover, this compound treatment has been observed to upregulate ABCG2 protein expression, potentially contributing to enhanced resistance not only to this compound but also to other drugs that are substrates for ABCG2. akrivisbio.comfishersci.camims.com

Similarly, preclinical data point to the involvement of ABC subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or MDR1, in conferring resistance to this compound. Overexpression of ABCB1 has been shown to significantly reduce the sensitivity of both drug-selected and gene-transfected cell lines to this compound. fishersci.se This ABCB1-mediated resistance can be overcome by co-administering verapamil, a known inhibitor of ABCB1, in preclinical models, including tumor-bearing mice. fishersci.se Consistent with the findings for ABCG2, this compound has been found to stimulate the ATPase activity of ABCB1 and upregulate its expression, suggesting that it is also a substrate for this efflux transporter. fishersci.se

Beyond drug efflux transporters, research employing genetic target deconvolution strategies has proposed that cyclin-dependent kinase 11 (CDK11), rather than TOPK, may be the true primary target of this compound. wikipedia.orgwikipedia.org These studies suggest that multiple cancer types exhibit an addiction to CDK11 expression. wikipedia.org This finding opens the possibility that the expression levels or genetic alterations of CDK11 could serve as a predictive biomarker for identifying cancers that are likely to respond to this compound treatment. Further preclinical validation is needed to solidify the role of CDK11 as a definitive biomarker of response.

The identification of these preclinical biomarkers—specifically the involvement of ABCG2 and ABCB1 in resistance and the potential role of CDK11 in response—provides valuable insights for the development of this compound as a therapeutic agent. Future preclinical research directions include further elucidating the complex interplay between this compound and these transporters, investigating strategies to circumvent transporter-mediated resistance (e.g., combination therapies with ABC transporter inhibitors), and rigorously validating CDK11 as a predictive biomarker of sensitivity in diverse cancer models. These efforts are essential for translating preclinical findings into effective clinical strategies for patient stratification and treatment optimization.

Data Table: Preclinical Biomarkers and Mechanisms of Resistance to this compound

Biomarker/ProteinRole in this compound Activity (Preclinical)MechanismRelevant Findings
ABCG2 (BCRP)Confers ResistanceEfflux transporter; interacts with this compound as a substrate; stimulates ATPase activity; expression can be upregulated by this compound. akrivisbio.comfishersci.camims.comOverexpression limits this compound effect; inhibitors sensitize cells; interaction with binding pocket observed. akrivisbio.comfishersci.camims.com
ABCB1 (P-gp)Confers ResistanceEfflux transporter; interacts with this compound as a substrate; stimulates ATPase activity; expression can be upregulated by this compound. fishersci.seOverexpression desensitizes cells and tumors; inhibitors (e.g., verapamil) antagonize resistance. fishersci.se
CDK11Potential for Predicting ResponseProposed true target of this compound; multiple cancer types show addiction to its expression. wikipedia.orgwikipedia.orgGenetic deconvolution studies suggest it as the functional target. wikipedia.orgwikipedia.org

Q & A

Q. What are the primary molecular targets of OTS964, and how do they influence its anticancer activity?

this compound is a dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11) . It binds TOPK with an IC50 of 28 nM and CDK11B with a Kd of 40 nM . Mechanistically, this compound induces cell cycle arrest (G2/M phase) and apoptosis by disrupting CDK11-mediated transcriptional regulation and mitotic progression . For experimental validation, use kinase inhibition assays (e.g., ITC for binding affinity) and cell cycle profiling (flow cytometry). Prioritize TOPK-positive cell lines (e.g., U87 glioblastoma) for robust responses .

Q. What experimental models are optimal for studying this compound’s efficacy in vitro and in vivo?

  • In vitro : Use TOPK-positive cancer cell lines (e.g., HCT116 colon cancer, U87/U251 glioblastoma) due to their sensitivity (IC50: 19–73 nM). TOPK-negative lines (e.g., HT29) serve as controls .
  • In vivo : BALB/cSLC-nu/nu mice with xenograft tumors (e.g., glioblastoma) treated with 40 mg/kg this compound via intravenous injection. Liposomal formulations improve bioavailability and reduce toxicity .
    For mechanistic studies, combine RNA-seq to assess CDK11/TOPK pathway modulation and immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) .

Q. How does this compound induce apoptosis, and what biomarkers indicate its activity?

this compound triggers apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase-3/7 activation. Key biomarkers include:

  • Cell cycle markers : Phospho-histone H3 (mitotic arrest) .
  • Apoptotic markers : Annexin V/PI staining, PARP cleavage .
  • TOPK/CDK11 inhibition : Reduced phosphorylation of downstream targets (e.g., ERK for TOPK; RNA polymerase II for CDK11) .
    Methodology: Perform Western blotting for pathway components and use live-cell imaging to track mitotic defects .

Advanced Research Questions

Q. How do cancer cells develop resistance to this compound, and what experimental strategies address this?

Resistance arises via:

  • ABCG2-mediated drug efflux : Overexpression of ABCG2 reduces intracellular this compound levels. Co-treatment with ABCG2 inhibitors (e.g., Ko143) restores sensitivity .
  • CDK11/TOPK mutations : CRISPR-generated resistant clones (e.g., HCT116) show CDK11-G579S mutations. Validate via whole-exome sequencing and rescue experiments (e.g., reintroducing wild-type CDK11) .
  • Heterogeneous GSC populations : Glioblastoma stem cells (GSCs) exhibit transient resistance via "power-law" growth dynamics. Use clonal elimination assays and longitudinal tracking of GSC subpopulations under pulsed this compound exposure .

Q. How can this compound’s specificity for CDK11 over other CDKs be validated in experimental designs?

  • Structural studies : Co-crystallize this compound with CDK11 (PDB ID: 7UKZ) to identify binding residues (e.g., Leu95, Glu98) critical for specificity. Compare with other CDKs (e.g., CDK9) via molecular docking .
  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test off-target effects. This compound shows >100-fold selectivity for CDK11/TOPK over most kinases .
  • Rescue experiments : Introduce CDK11-specific mutations (e.g., G579S) and assess this compound’s efficacy loss via viability assays .

Q. What combination therapies enhance this compound’s antitumor effects while mitigating resistance?

  • Photodynamic therapy (PDT) : Co-deliver this compound with chlorin e6 (Ce6) using hypoxia-responsive nanoparticles (this compound/Ce6@NPs). This exploits tumor hypoxia for localized ROS generation and TOPK inhibition .
  • TMZ synergy : In glioblastoma, combine this compound with temozolomide (TMZ) to target GSC heterogeneity. TMZ reduces bulk tumors, while this compound eliminates residual GSCs .
  • Epigenetic modulators : Co-treatment with HDAC inhibitors (e.g., vorinostat) enhances this compound-induced apoptosis by derepressing pro-death genes .

Q. How does this compound affect the functional plasticity of glioblastoma stem cells (GSCs)?

this compound transiently reduces GSC populations but spares a subset with "power-law" growth dynamics. These residual GSCs exhibit:

  • Reversible drug tolerance : Withdrawing OTS614 restores sensitivity in recovered clones. Use sequential dosing (e.g., 300 nM pulses) to exhaust resistant subpopulations .
  • Altered survival pathways : Upregulated ABCG2 and autophagy (LC3-II elevation) promote persistence. Inhibit autophagy (chloroquine) or ABCG2 to enhance eradication .
    Methodology: Employ single-cell RNA-seq to track transcriptional plasticity and functional assays (e.g., neurosphere formation) .

Key Contradictions & Resolutions

  • Initial Target Misconception : Early studies attributed this compound’s activity to TOPK inhibition, but CRISPR-Cas9 screens revealed CDK11 as the critical target . Resolution: Use genetic knockout models (e.g., CDK11-/- cells) to dissect contributions of TOPK vs. CDK11 .
  • Resistance Mechanisms : While ABCG2 efflux is implicated, some resistant clones lack ABCG2 upregulation. Resolution: Perform multi-omics profiling (proteomics/metabolomics) to identify compensatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.